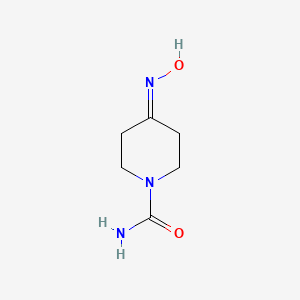

![molecular formula C23H25NO4 B2495344 2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid CAS No. 2095411-04-2](/img/structure/B2495344.png)

2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including catalysis, condensation, and solid-phase synthesis techniques. For instance, the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines is described, showcasing the use of solid supports and catalysis to achieve the desired products, which are critical for the synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997). Additionally, the utility of 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis has been extensively developed, leading to significant advancements in bioorganic chemistry (Fields & Noble, 2009).

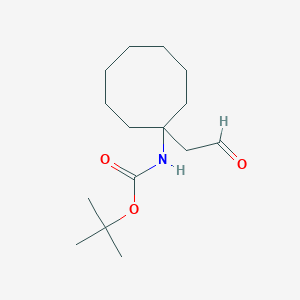

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids, is synthesized through strategies that include amine incorporation and selective oxidation, demonstrating the complex structural features that can be achieved (Ying & Gervay-Hague, 2004). These structures are foundational for further chemical modifications and applications in synthesis.

Chemical Reactions and Properties

Chemical reactions involving fluoren-9-ylmethoxycarbonyl compounds often involve cycloisomerization and carbamate synthesis, showcasing their versatility in forming different chemical structures with varied functional groups. For example, the palladium-catalyzed cycloisomerization of 2-ethynylbiaryls to 9-methylidene fluorenes represents a new type of cycloisomerization, highlighting the functional-group tolerance of these reactions (Guo et al., 2022).

Physical Properties Analysis

The physical properties of fluoren-9-ylmethoxycarbonyl compounds are closely related to their molecular structures. These properties are essential for understanding their behavior in different solvents and conditions, which is crucial for their application in synthesis and chemical reactions. However, specific details on the physical properties of 2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid itself are not directly provided in the papers reviewed.

Chemical Properties Analysis

The chemical properties of fluoren-9-ylmethoxycarbonyl compounds, including reactivity, stability, and compatibility with various chemical reagents, make them suitable for a range of synthetic applications. Their ability to participate in solid-phase synthesis and serve as protecting groups or intermediates in the formation of complex organic molecules underlines their importance in organic chemistry and peptide synthesis.

Applications De Recherche Scientifique

Synthesis Techniques

A notable synthesis approach involves the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing a method for producing high-yield compounds using potassium thiocyanate (K. Le & R. Goodnow, 2004).

Structural and Magnetic Studies

Research on manganese(II) complexes with fluorenylcarboxylate ligands has led to the synthesis of 1D manganese carboxylates. These compounds exhibit unique chain-like structures and display weak antiferromagnetic coupling, highlighting their potential in magnetic material research (Xiaoyan Tang et al., 2016).

Fluorescent Properties and Applications

A study on bifunctional fluorescent quenching detection demonstrated the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid as an efficient fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This showcases the compound's utility in sensitive and selective chemical sensing applications (J. Ni et al., 2016).

Environmental Sensitivity and Photophysical Properties

Exploiting a multicomponent domino reaction strategy, a new class of poly-functionalized nicotinonitriles incorporating fluorene moieties was developed. These compounds demonstrate strong blue-green fluorescence emission, which could be beneficial in materials science and photophysical studies, suggesting their potential for environmental sensing and optoelectronic applications (E. Hussein, N. El Guesmi & Saleh A. Ahmed, 2019).

Propriétés

IUPAC Name |

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)13-23(11-5-6-12-23)15-24-22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-15H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHYFSZTGYDKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid | |

CAS RN |

2095411-04-2 |

Source

|

| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)